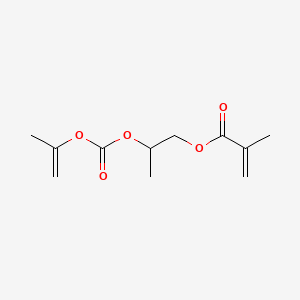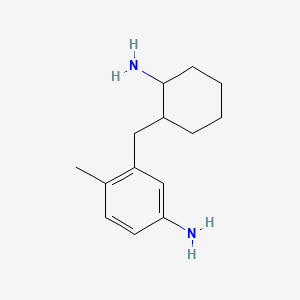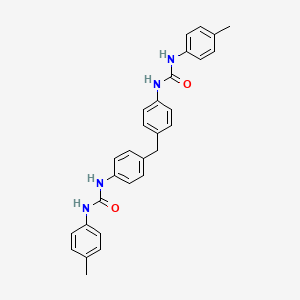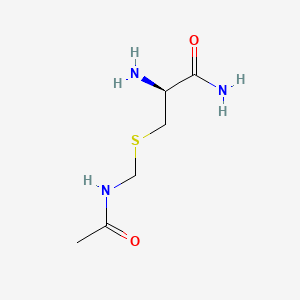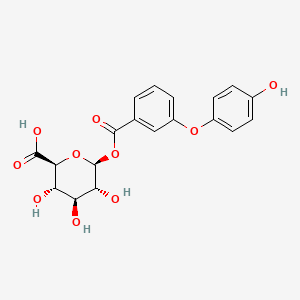
N-(4-Methylphenyl)-9-octadecenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methylphenyl)-9-octadecenamide is an organic compound that belongs to the class of amides It is characterized by the presence of a long aliphatic chain and an aromatic ring substituted with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-9-octadecenamide typically involves the reaction of 4-methylbenzenamine with 9-octadecenoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Methylphenyl)-9-octadecenamide can undergo various chemical reactions, including:
Oxidation: The aliphatic chain can be oxidized to form carboxylic acids or ketones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Corresponding amines.
Substitution: Nitro or sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Methylphenyl)-9-octadecenamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-Methylphenyl)-9-octadecenamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Methylphenyl)-9-octadecanamide: Similar structure but with a saturated aliphatic chain.
N-(4-Methylphenyl)-9-octadecenylamine: Similar structure but with an amine group instead of an amide.
N-(4-Methylphenyl)-9-octadecenyl alcohol: Similar structure but with an alcohol group.
Uniqueness
N-(4-Methylphenyl)-9-octadecenamide is unique due to its specific combination of an aromatic ring with a methyl group and a long unsaturated aliphatic chain. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
94277-00-6 |
|---|---|
Molekularformel |
C25H41NO |
Molekulargewicht |
371.6 g/mol |
IUPAC-Name |
(E)-N-(4-methylphenyl)octadec-9-enamide |
InChI |
InChI=1S/C25H41NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(27)26-24-21-19-23(2)20-22-24/h10-11,19-22H,3-9,12-18H2,1-2H3,(H,26,27)/b11-10+ |
InChI-Schlüssel |
JSQIOYSODBIFTK-ZHACJKMWSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NC1=CC=C(C=C1)C |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


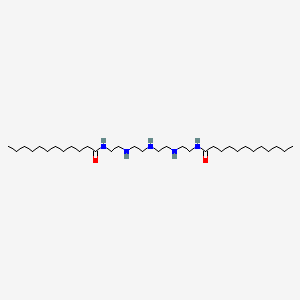
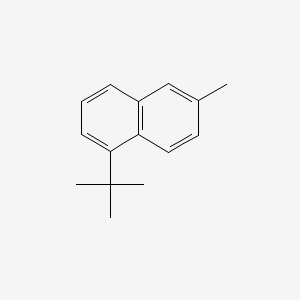



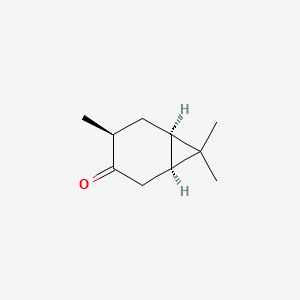
![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B12667620.png)


